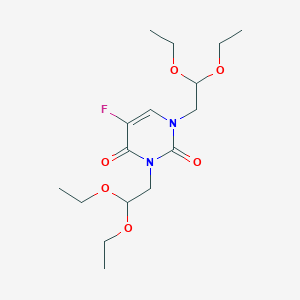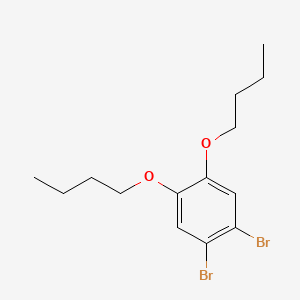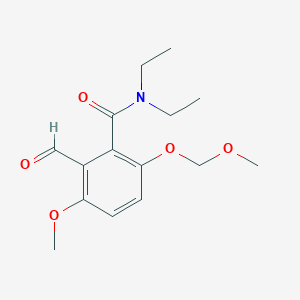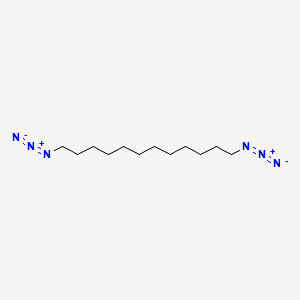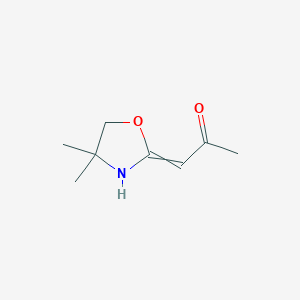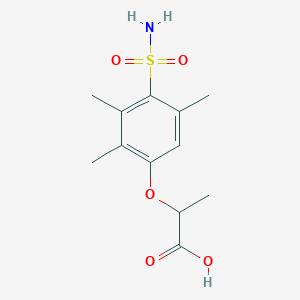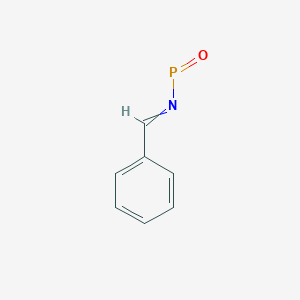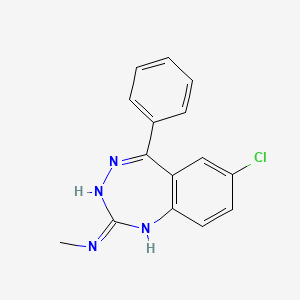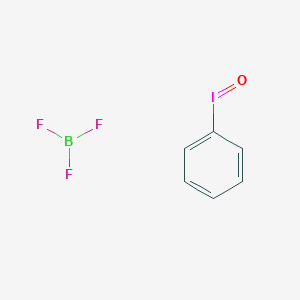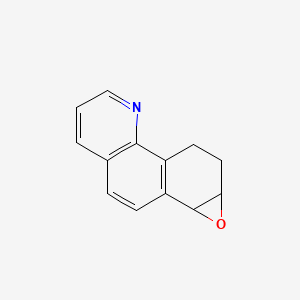
7,8-Epoxy-7,8,9,10-tetrahydrobenzo(h)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7,8-Epoxy-7,8,9,10-tetrahydrobenzo(h)quinoline is a complex organic compound with the molecular formula C13H11NO It is a derivative of benzoquinoline, featuring an epoxy group and a tetrahydrobenzo ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Epoxy-7,8,9,10-tetrahydrobenzo(h)quinoline typically involves the epoxidation of 7,8,9,10-tetrahydrobenzo(h)quinoline. This can be achieved using peracids such as m-chloroperbenzoic acid (mCPBA) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure the selective formation of the epoxy group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
7,8-Epoxy-7,8,9,10-tetrahydrobenzo(h)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can open the epoxy ring, leading to the formation of diols.
Substitution: Nucleophilic substitution reactions can occur at the epoxy ring, resulting in the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxy group under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzoquinoline derivatives, diols, and other complex organic molecules depending on the specific reagents and conditions used.
科学研究应用
7,8-Epoxy-7,8,9,10-tetrahydrobenzo(h)quinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic compounds and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 7,8-Epoxy-7,8,9,10-tetrahydrobenzo(h)quinoline involves its interaction with various molecular targets. The epoxy group is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects. The compound may also interact with specific enzymes, altering their activity and affecting various biochemical pathways.
相似化合物的比较
Similar Compounds
7,8,9,10-Tetrahydrobenzo(h)quinoline: Lacks the epoxy group, making it less reactive in certain chemical reactions.
7,8-Dihydroxy-7,8,9,10-tetrahydrobenzo(h)quinoline: Contains hydroxyl groups instead of an epoxy group, leading to different reactivity and applications.
7,8,9,10-Tetrahydrobenzo(a)pyrene: A polycyclic aromatic hydrocarbon with different structural and chemical properties.
Uniqueness
7,8-Epoxy-7,8,9,10-tetrahydrobenzo(h)quinoline is unique due to its epoxy group, which imparts distinct reactivity and potential applications compared to its analogs. This makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
113163-23-8 |
|---|---|
分子式 |
C13H11NO |
分子量 |
197.23 g/mol |
IUPAC 名称 |
12-oxa-3-azatetracyclo[8.5.0.02,7.011,13]pentadeca-1(10),2(7),3,5,8-pentaene |
InChI |
InChI=1S/C13H11NO/c1-2-8-3-4-10-9(12(8)14-7-1)5-6-11-13(10)15-11/h1-4,7,11,13H,5-6H2 |
InChI 键 |
VGLPPIUHVIBHNG-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(C=CC3=C2N=CC=C3)C4C1O4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


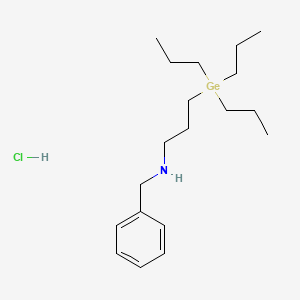
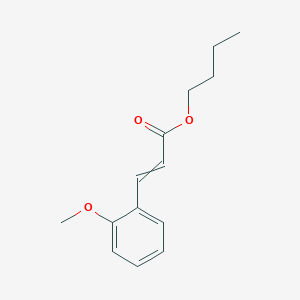
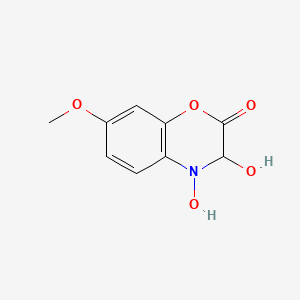
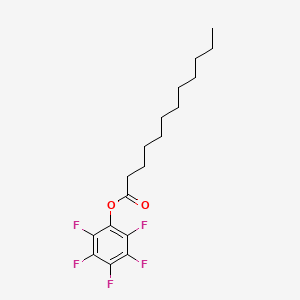
![6-Methyl-4-thia-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14317275.png)
